4-(tert-Butyl)cyclohexyl 3,3-dimethylbutyrate
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Overview
Description
4-(tert-Butyl)cyclohexyl 3,3-dimethylbutyrate is a chemical compound with the molecular formula C16H30O2. It is an ester formed from the reaction of 4-(tert-butyl)cyclohexanol and 3,3-dimethylbutyric acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)cyclohexyl 3,3-dimethylbutyrate typically involves the esterification of 4-(tert-butyl)cyclohexanol with 3,3-dimethylbutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under controlled temperature and pressure conditions to optimize the esterification process.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)cyclohexyl 3,3-dimethylbutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or other substituted products.
Scientific Research Applications
4-(tert-Butyl)cyclohexyl 3,3-dimethylbutyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)cyclohexyl 3,3-dimethylbutyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological targets. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanone: A ketone with similar structural features.
4-tert-Butylcyclohexyl acetate: An ester with a similar cyclohexyl group but different acyl group.
4-tert-Butylbenzyl alcohol: An alcohol with a similar tert-butyl group.
Uniqueness
4-(tert-Butyl)cyclohexyl 3,3-dimethylbutyrate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of a tert-butyl group and a cyclohexyl ring with a dimethylbutyrate ester makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
CAS No. |
85136-35-2 |
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Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 3,3-dimethylbutanoate |
InChI |
InChI=1S/C16H30O2/c1-15(2,3)11-14(17)18-13-9-7-12(8-10-13)16(4,5)6/h12-13H,7-11H2,1-6H3 |
InChI Key |
LPQUATADXCTKFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)OC1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
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